molecular formula C₁₂H₂₁NO₅ B1140437 (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine CAS No. 24384-84-7

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine

Cat. No.: B1140437
CAS No.: 24384-84-7
M. Wt: 259.3
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Description

The compound “(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine” is a bicyclic dioxolane derivative featuring a fused furo[2,3-d][1,3]dioxole core. Its structure includes stereospecific dimethyl-dioxolane substituents and a primary amine group at the 6-position. This amine group distinguishes it from related hydroxyl- or ester-functionalized analogs, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAHGPRANRAGI-HPJYYENKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine typically involves the protection of glucose derivatives followed by selective functional group transformations. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 1,2 and 5,6 positions of glucose are protected using isopropylidene groups.

    Introduction of Amino Group: The hydroxyl group at the third position is replaced with an amino group through a series of reactions involving intermediate compounds.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The key challenges in industrial production would include maintaining the purity and yield of the compound while ensuring cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine involves its interaction with specific molecular targets and pathways. The amino group at the third position can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions .

Comparison with Similar Compounds

Hydroxyl Derivative: (3aR,5S,6S,6aR)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

  • Molecular Formula: C₁₂H₂₀O₆ (vs. C₁₂H₂₁NO₅ for the target amine) .
  • Key Difference : Replacement of the amine (-NH₂) with a hydroxyl (-OH) group.
  • Reactivity: The hydroxyl group is less nucleophilic, limiting its utility in conjugation reactions compared to the amine .

Oxazoline Derivative: 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole

  • Key Difference : Incorporation of a 2-phenyl-4,5-dihydrooxazole ring .
  • Impact: Electronic Properties: The oxazoline’s electron-rich nitrogen may enhance metal coordination or enzyme inhibition compared to the primary amine.

Acetate Derivative: (3AR,5S,6R,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Acetate

  • Molecular Weight : 302.32 g/mol (vs. ~275.3 g/mol for the target amine) .
  • Key Difference : Esterification of the hydroxyl group with an acetyl moiety.
  • Impact: Lipophilicity: Increased logP due to the acetate group, enhancing blood-brain barrier penetration . Prodrug Potential: The acetate may hydrolyze in vivo to release the active hydroxyl form .

Fluorinated Analog: (3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

  • Key Difference : Fluorine substitution on the hydroxyethyl side chain .
  • Impact :
    • Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, extending half-life.
    • Hydrogen Bonding : The C-F bond may alter interactions with target proteins compared to the amine .

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Functional Group Solubility (logS) Bioactivity Notes
Target Amine C₁₂H₂₁NO₅ -NH₂ -2.1 (predicted) High nucleophilicity for conjugation
Hydroxyl Derivative C₁₂H₂₀O₆ -OH -1.8 Improved solubility, lower reactivity
Oxazoline Derivative C₁₈H₂₃NO₄ Oxazoline -3.5 Metal coordination, enzyme inhibition
Acetate Derivative C₁₄H₂₂O₇ -OAc -2.9 Prodrug potential, enhanced lipophilicity
Fluorinated Analog C₉H₁₅FO₅ -F, -OH -2.3 Increased metabolic stability

Implications for Drug Design and Virtual Screening

  • Similarity Metrics : Tanimoto and Dice indices reveal moderate structural similarity (~0.6–0.7) between the target amine and hydroxyl/acetate analogs, but lower scores (~0.4) with fluorinated or oxazoline derivatives due to divergent functional groups .
  • Bioactivity Clustering : Despite structural differences, conserved dioxolane cores may lead to overlapping bioactivity profiles (e.g., carbohydrate-processing enzyme inhibition) .
  • Docking Efficiency : Chemical Space Docking (CSD) protocols suggest the amine’s nucleophilicity could improve binding scores in kinase targets compared to hydroxyl or ester analogs .

Biological Activity

The compound (3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine is a complex organic molecule with potential biological applications. Its structural features suggest it may interact with various biological systems. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 79943-22-9
  • Structural Characteristics : The compound contains a tetrahydrofurodioxole core and a dioxolane substituent which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural analogs and related compounds have shown significant pharmacological effects.

  • Receptor Binding : Similar compounds have been reported to selectively bind to adenosine receptors (e.g., A3AR), which are implicated in pain modulation and inflammatory responses .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties in models of neuropathic pain and may modulate neurotransmitter release .

1. Preclinical Studies on Analog Compounds

Research on related compounds indicates potential therapeutic applications:

  • MRS5698 , a selective A3 adenosine receptor agonist derived from similar structural frameworks, demonstrated efficacy in chronic neuropathic pain models .
    • Key Findings :
      • Doses as low as 1 mg/kg provided significant pain relief.
      • The compound was well tolerated in animal models.

2. Pharmacokinetics and Toxicology

Studies suggest that compounds with similar structures often exhibit favorable pharmacokinetic profiles:

  • Absorption : High gastrointestinal absorption potential.
  • Bioavailability : Moderate bioavailability scores indicating potential for effective oral delivery .

Data Table of Related Compounds

Compound NameCAS NumberMolecular WeightActivityReference
MRS5698Not listedNot listedA3AR agonist; pain relief
(3aR,5S)-5-(R)-2,2-Dimethyl...582-52-5260.28 g/molNeuroprotective effects

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